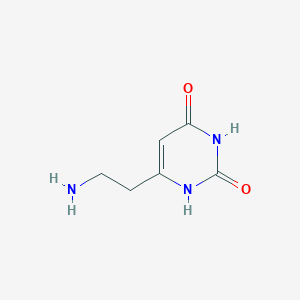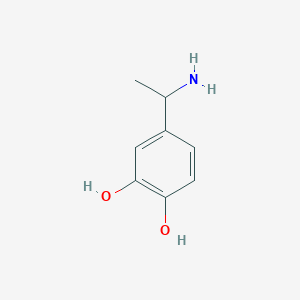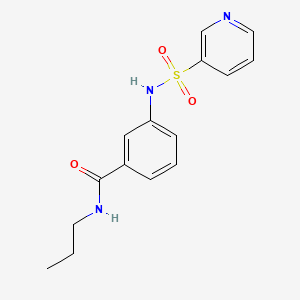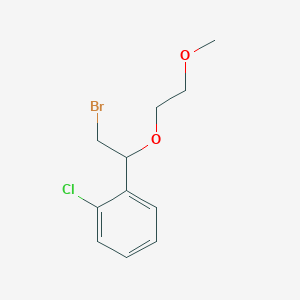
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-chlorobenzene is an organic compound that features a benzene ring substituted with bromine, chlorine, and a methoxyethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-chlorobenzene typically involves the reaction of 2-chlorobenzene with 1-bromo-2-(2-methoxyethoxy)ethane. The reaction is carried out under controlled conditions, often using a base such as potassium carbonate to facilitate the substitution reaction. The reaction mixture is typically heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-chlorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the halogen atoms, leading to the formation of simpler benzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include dehalogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-chlorobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-chlorobenzene involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The methoxyethoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological membranes and cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: Similar in structure but lacks the benzene ring and chlorine atom.
2-Bromoethyl methoxymethyl ether: Contains a similar bromoethoxy group but differs in the overall structure.
Ethane, 2-bromo-1,1-dimethoxy-: Features a bromoethane backbone with two methoxy groups.
Uniqueness
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-chlorobenzene is unique due to the combination of its benzene ring with bromine, chlorine, and methoxyethoxy substituents. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and materials science.
Propiedades
Fórmula molecular |
C11H14BrClO2 |
|---|---|
Peso molecular |
293.58 g/mol |
Nombre IUPAC |
1-[2-bromo-1-(2-methoxyethoxy)ethyl]-2-chlorobenzene |
InChI |
InChI=1S/C11H14BrClO2/c1-14-6-7-15-11(8-12)9-4-2-3-5-10(9)13/h2-5,11H,6-8H2,1H3 |
Clave InChI |
QZXRDWLZRNHIPH-UHFFFAOYSA-N |
SMILES canónico |
COCCOC(CBr)C1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


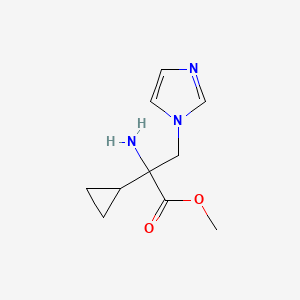
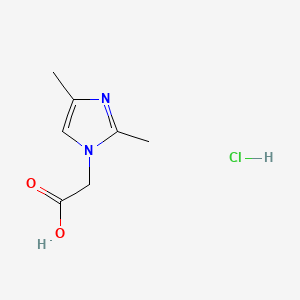
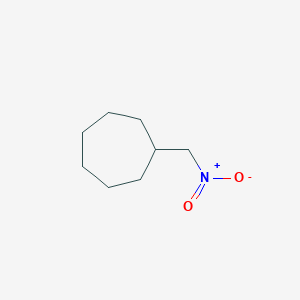
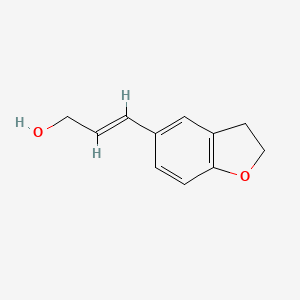
![Ethyl 2-(3h-imidazo[4,5-c]pyridin-2-yl)acetate](/img/structure/B13623423.png)
![1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13623424.png)
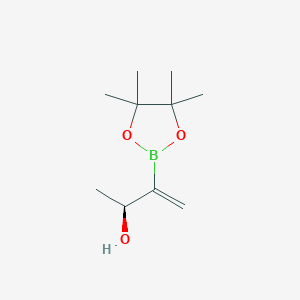
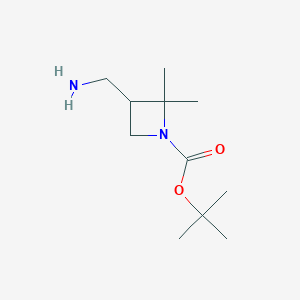
![3-ethyl-1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13623462.png)

![2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid](/img/structure/B13623480.png)
